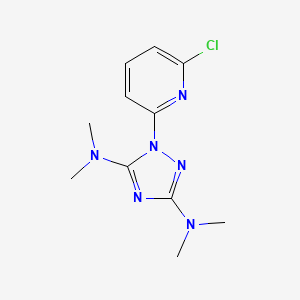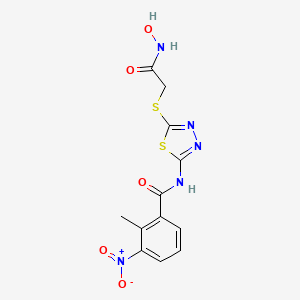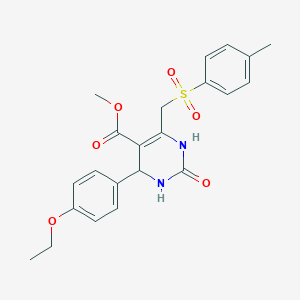![molecular formula C18H21N5O3 B2504501 2,4-Dimethyl-6-(3-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 946360-86-7](/img/structure/B2504501.png)
2,4-Dimethyl-6-(3-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2,4-Dimethyl-6-(3-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione" is a structurally complex molecule that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar molecules and their synthesis, molecular structures, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related imidazole derivatives is well-documented in the literature. For instance, the paper titled "Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril" describes a simple and efficient synthesis protocol for 2,4-dimethylglycoluril, which is a related compound. This synthesis involves the formation of trans-4,5-dihydroxy-2-imidazolidinone and addresses the reduction of contamination with decomposition products . Although the specific synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is a key factor in their biological activity. The paper "Synthesis and molecular structure of 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione" provides insights into the molecular and crystal structures of a related compound, determined by X-ray structure analysis and PMR spectroscopy. The study found that the 7-membered heterocycle exhibits a boat conformation in the crystal and undergoes interconversion in solution . This information is valuable for understanding the conformational dynamics of similar compounds, including the one under analysis.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability are crucial for the practical application of any chemical compound. The paper on the synthesis of 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione reports a melting point of 268–269 °C, indicating a relatively high thermal stability . While the exact properties of "this compound" are not provided, similar compounds in the imidazole class typically exhibit good thermal stability and a range of solubilities depending on their functional groups.
科学的研究の応用
Synthesis and Structural Analysis
Research in the synthesis of heterocyclic compounds, such as imidazoles and purines, often explores novel synthetic pathways and characterizes the resulting compounds through techniques like X-ray crystallography. For instance, Mukherjee-Müller et al. (1979) detailed reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles to synthesize 4H-imidazole derivatives, with structures confirmed by X-ray crystallography (Mukherjee-Müller et al., 1979). Such studies are fundamental in expanding the toolkit for creating new compounds with potential applications in various fields, including medicinal chemistry and material science.
Potential Applications in Medicinal Chemistry
The design and synthesis of imidazole and purine derivatives often target the development of new pharmacologically active molecules. For example, research on the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives by Zagórska et al. (2009) explored compounds with potential anxiolytic and antidepressant activities, highlighting the relevance of structural modifications in heterocyclic chemistry to therapeutic applications (Zagórska et al., 2009).
Applications in Material Science
Heterocyclic compounds, particularly those with imidazole and purine frameworks, also find applications in material science. For instance, the study by Shi et al. (2015) on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks demonstrated their potential use as fluorescence sensors for benzaldehyde-based derivatives (Shi et al., 2015). This research underscores the versatility of heterocyclic compounds in developing new materials with specific sensing capabilities.
作用機序
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,4-dimethyl-6-(3-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-4-10-26-13-7-5-6-12(11-13)22-8-9-23-14-15(19-17(22)23)20(2)18(25)21(3)16(14)24/h5-7,11H,4,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POILTKFWGHUSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504423.png)
![1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2504425.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2504428.png)

amino}oxolan-3-ol](/img/structure/B2504431.png)
![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2504432.png)


![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)

